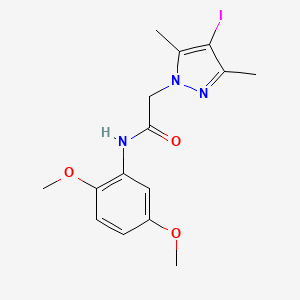![molecular formula C22H22N2O3 B11073924 (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11073924.png)
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Benzyl Ether: The initial step involves the protection of the hydroxyl group on the aromatic ring by converting it into a benzyl ether using benzyl bromide and a base such as potassium carbonate.
Vinylation and Cyanation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether position, where the benzyl group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
(E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Dichloroaniline: An aniline derivative with two chlorine atoms on the aromatic ring.
Uniqueness
(E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug discovery.
Properties
Molecular Formula |
C22H22N2O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C22H22N2O3/c1-26-21-14-18(13-19(15-23)22(25)24-11-5-6-12-24)9-10-20(21)27-16-17-7-3-2-4-8-17/h2-4,7-10,13-14H,5-6,11-12,16H2,1H3/b19-13+ |
InChI Key |
WMSBSEBLOVTHHL-CPNJWEJPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N2CCCC2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)N2CCCC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


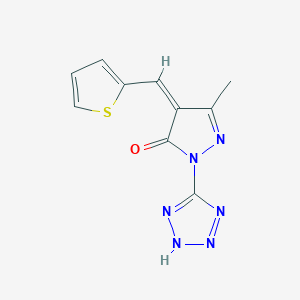

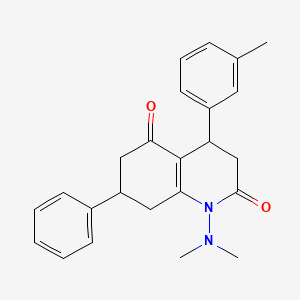
![1-(4-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11073863.png)
![2-chloro-N-[4-(1H-imidazol-1-ylmethyl)phenyl]-5-(methylsulfanyl)benzamide](/img/structure/B11073885.png)
![2,4-dichloro-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11073887.png)
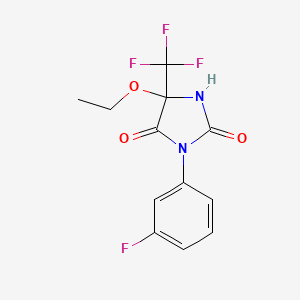
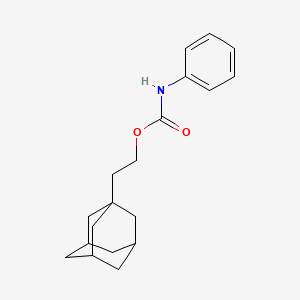
![10'-propyl-5',6',7',8'-tetrahydrospiro[cyclohexane-1,2'-[1,3,10]triaza[4a,8](methanoiminomethano)quinazolin]-4'(3'H)-one](/img/structure/B11073906.png)
![1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-fluorobenzyl)-3-(4-methoxyphenyl)urea](/img/structure/B11073913.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B11073916.png)
![2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11073919.png)
![5-[(Cyclopropylamino)sulfonyl]-2-ethoxybenzamide](/img/structure/B11073923.png)
